molecular formula C18H13F3O2 B3287322 Methyl 2-(1,3-difluorophenanthren-2-yl)-2-fluoropropanoate CAS No. 843614-91-5

Methyl 2-(1,3-difluorophenanthren-2-yl)-2-fluoropropanoate

Cat. No.: B3287322
CAS No.: 843614-91-5
M. Wt: 318.3 g/mol
InChI Key: KGNLZSMOKWUTPM-UHFFFAOYSA-N
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Description

Methyl 2-(1,3-difluorophenanthren-2-yl)-2-fluoropropanoate: is an organic compound characterized by the presence of a phenanthrene ring substituted with fluorine atoms and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(1,3-difluorophenanthren-2-yl)-2-fluoropropanoate typically involves multi-step organic reactions. One common approach is the Friedel-Crafts acylation of 1,3-difluorophenanthrene with a suitable acyl chloride, followed by esterification with methanol under acidic conditions. The reaction conditions often require the use of catalysts such as aluminum chloride and solvents like dichloromethane to facilitate the acylation process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1,3-difluorophenanthren-2-yl)-2-fluoropropanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Sodium hydride in dimethylformamide as a solvent, with the nucleophile added slowly to control the reaction rate.

Major Products Formed

    Oxidation: Formation of 2-(1,3-difluorophenanthren-2-yl)-2-fluoropropanoic acid.

    Reduction: Formation of 2-(1,3-difluorophenanthren-2-yl)-2-fluoropropanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(1,3-difluorophenanthren-2-yl)-2-fluoropropanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism by which Methyl 2-(1,3-difluorophenanthren-2-yl)-2-fluoropropanoate exerts its effects involves interactions with specific molecular targets. The fluorine atoms in the compound enhance its binding affinity to certain enzymes and receptors, potentially modulating their activity. The phenanthrene ring structure allows for π-π stacking interactions with aromatic amino acids in proteins, influencing their conformation and function.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(1,3-difluorophenyl)-2-fluoropropanoate
  • Methyl 2-(1,3-difluorobenzyl)-2-fluoropropanoate
  • Methyl 2-(1,3-difluoronaphthyl)-2-fluoropropanoate

Uniqueness

Methyl 2-(1,3-difluorophenanthren-2-yl)-2-fluoropropanoate is unique due to the presence of the phenanthrene ring, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness can lead to different reactivity patterns and interactions with biological targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

methyl 2-(1,3-difluorophenanthren-2-yl)-2-fluoropropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F3O2/c1-18(21,17(22)23-2)15-14(19)9-13-11-6-4-3-5-10(11)7-8-12(13)16(15)20/h3-9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGNLZSMOKWUTPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C2C(=C1F)C=CC3=CC=CC=C32)F)(C(=O)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 2-(1,3-difluorophenanthren-2-yl)-2-fluoropropanoate
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